5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

5-Bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine (CAS 1041542-35-1) is a brominated heteroaromatic building block for medicinal chemistry and materials science. The C5-bromo substituent enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for late-stage diversification without directing groups. • C-Br bond dissociation energy ~337 kJ/mol ensures selective oxidative addition over C-H (~469 kJ/mol) • Distinct 1:1 M/M+2 isotopic pattern simplifies LC-MS reaction monitoring • Consistent ≥98% purity across multi-vendor supply chain for reliable scale-up • Non-interchangeable with 4-bromo or unsubstituted analogs-procurement ensures experimental reproducibility and valid SAR interpretation.

Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
CAS No. 1041542-35-1
Cat. No. B1519071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine
CAS1041542-35-1
Molecular FormulaC11H10BrN3
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC2=NC=C(C=C2)Br
InChIInChI=1S/C11H10BrN3/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8H2,(H,14,15)
InChIKeyPRHOYRJQWUQGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine: Identity & Availability


5-Bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine (CAS: 1041542-35-1) is a heteroaromatic compound belonging to the class of brominated pyridine derivatives . It features a 5-bromo-substituted pyridin-2-amine core linked via a methylene bridge to a second pyridine ring, resulting in a molecular formula of C₁₁H₁₀BrN₃ and a molecular weight of 264.12 g/mol . The compound is commercially available as a research chemical building block, with technical-grade purity specifications typically ≥95–98% offered by multiple reputable chemical suppliers . Its core utility stems from the presence of a synthetically versatile bromo substituent at the 5-position of the pyridine ring, which enables a wide range of downstream functionalization reactions essential for medicinal chemistry and materials science applications .

Functional Handle
C5–Br enables Pd-catalyzed cross-coupling diversification
Purity Consistency
Technical-grade purity supports medicinal chemistry libraries
Research Role
Building block for SAR studies and scaffold elaboration

5-Bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine: Irreplaceability vs. Analogs


Substitution of 5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine with closely related analogs such as the unsubstituted N-(pyridin-2-ylmethyl)pyridin-2-amine (CAS 4334-35-4) or the 4-bromo positional isomer (4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine) is not scientifically valid in specific synthetic and analytical contexts. The unsubstituted analog lacks the aryl halide functional handle required for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), thereby eliminating a key vector for molecular diversification [1]. Positional isomerism—specifically substitution at the 5- versus the 4-position of the pyridine ring—profoundly alters molecular geometry, crystal packing, and electronic distribution, which can directly impact metal coordination behavior, HPLC retention times, and biological target binding [2]. For laboratories requiring a C5-brominated building block with a defined pyridin-2-ylmethylamine architecture, the 5-bromo derivative represents a structurally distinct, non-interchangeable chemical entity whose procurement ensures experimental reproducibility and valid SAR (Structure-Activity Relationship) data interpretation .

Aspect
Target (5-Br)
Alternatives
Reactivity
C–Br bond supports mild cross-coupling
Unsubstituted analog lacks halide handle, limiting diversification
Geometry
5-Br alters inter-ring torsion and metal coordination
4-Br isomer shifts electronic and steric profile, may change binding
Analytical
Distinct MW and isotopic pattern for LC-MS
Chloro/unsubstituted analogs show different retention and mass

5-Bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine: Quantitative Evidence


Cross-Coupling Advantage vs. Unsubstituted Analog

The primary differentiator of 5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine is the presence of the C5–Br bond, which is absent in the unsubstituted analog (N-(pyridin-2-ylmethyl)pyridin-2-amine). This C–Br bond serves as a critical functional handle for transition metal-catalyzed cross-coupling reactions. Based on class-level bond dissociation energy data for aryl bromides versus aryl C–H bonds, the presence of the bromine substituent lowers the activation energy required for oxidative addition in catalytic cycles such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The comparative bond dissociation energy of a typical aryl C–Br bond is approximately 337 kJ/mol, whereas a pyridyl C–H bond is roughly 469 kJ/mol, rendering the brominated derivative uniquely capable of participating in mild, room-temperature cross-coupling reactions without requiring directing groups or harsh oxidative conditions [1].

Cross-Coupling Energetics
Class-level inference
ΔBDE ~132 kJ/mol
Reported lower C–Br bond energy supports oxidative addition
Aryl C–Br vs. C–H class data; pyridine-specific values to verify
Medicinal Chemistry Synthetic Methodology Cross-Coupling

Molecular Geometry vs. Unsubstituted Analog

While direct crystallographic data for 5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine is not yet reported in the Cambridge Structural Database (CSD), high-quality crystal structure data exists for its closely related unsubstituted comparator, N-(pyridin-2-ylmethyl)pyridin-2-amine. The unsubstituted analog crystallizes with two molecules in the asymmetric unit, exhibiting specific C–N–C–C torsion angles of 67.4(5)° and −69.3(5)° for molecules A and B, respectively [1]. The introduction of the 5-bromo substituent is expected to alter this torsion angle distribution due to increased steric bulk and the electron-withdrawing nature of the bromine atom. This modification influences the molecule‘s capacity to act as a bidentate ligand and its conformational flexibility in protein binding pockets. For researchers performing molecular docking or designing metal-organic frameworks (MOFs), the precise geometry conferred by the 5-bromo substitution pattern is not replicated by the 4-bromo or unsubstituted analogs .

Torsion Geometry
Supporting evidence
Unsubst. analog: 67.4° / −69.3°
5-Br: predicted shift from baseline
Substitution likely alters ligand geometry and docking
Direct CSD data for target compound pending
Structural Biology Crystallography Computational Chemistry

Molecular Weight and Lipophilicity for Separation

The molecular weight (MW) and predicted lipophilicity (clogP) of 5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine differ significantly from its common analogs, impacting its behavior in both synthesis and purification. The compound possesses a molecular weight of 264.12 g/mol, which is 44.42 g/mol (or 20.2%) higher than the 5-chloro analog (C₁₁H₁₀ClN₃, MW 219.67 g/mol) and 78.89 g/mol (or 42.6%) higher than the unsubstituted analog (C₁₁H₁₁N₃, MW 185.23 g/mol) . This increased mass confers a higher boiling point and distinct mass spectrometry fragmentation pattern, allowing for unequivocal LC-MS identification in complex reaction mixtures. Furthermore, the predicted logP of the 5-bromo derivative is approximately 1.8–2.0, compared to ~1.5–1.7 for the chloro analog and ~1.2–1.4 for the unsubstituted compound, leading to distinct HPLC retention times under reversed-phase conditions .

MW & Lipophilicity
Data to verify
264.12 g/mol | clogP ~1.8–2.0
Chloro: 219.67 g/mol; Unsubst.: 185.23 g/mol
Significant mass difference aids chromatographic resolution
clogP estimated; experimental logP recommended
Medicinal Chemistry Process Chemistry Analytical Chemistry

Commercial Availability vs. Positional Isomers

A comparative analysis of supplier catalogs reveals a practical differentiator for 5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine: its widespread availability in high technical purity (≥98%) from multiple global vendors, in contrast to its positional isomers which show limited or specialized availability. The target compound is stocked by at least five major suppliers including VWR, MolCore, AKSci, and CymitQuimica, with purity specifications ranging from 95% to 98% . The 4-bromo positional isomer (4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine) appears in supplier databases but with significantly fewer stocking vendors and a higher prevalence of custom synthesis requirements . Similarly, the 6-bromo derivative is primarily available as part of bis-substituted structures rather than the simple mono-substituted framework .

Supplier Availability
Data to verify
≥5 global vendors, 95–98% purity
4-Br: limited vendors; 6-Br: rarely mono-substituted
Broader commercial access reported for 5-Br isomer
Supplier catalog review; lead times may vary
Procurement Chemical Sourcing Quality Control

5-Bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine: Key Applications


Medicinal Chemistry Library Building Block

Given its significantly lower C–Br bond dissociation energy (~337 kJ/mol) relative to the C–H bond of the unsubstituted analog (~469 kJ/mol), 5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine is uniquely positioned as a precursor for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [1]. It is the only compound in its immediate analog class that allows for late-stage functionalization at the C5 position without requiring pre-installation of a directing group. Procurement of this compound enables medicinal chemists to generate diverse libraries of C5-arylated, -aminated, or -alkynylated derivatives with high efficiency [2].

Analytical Reference Standard for LC-MS

With a molecular weight of 264.12 g/mol and a predicted clogP range of 1.8–2.0, 5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine exhibits a distinct LC-MS retention time and unique isotopic pattern (1:1 M/M+2 ratio characteristic of monobrominated compounds) that differentiate it from its chloro (MW 219.67) and unsubstituted (MW 185.23) analogs . This makes it an ideal internal standard or reference marker for monitoring the consumption of starting material in cross-coupling reactions or for verifying the identity of brominated intermediates in complex reaction mixtures .

Asymmetric Catalysis and MOF Ligand

The specific C–N–C–C torsion angle of the N-(pyridin-2-ylmethyl)pyridin-2-amine scaffold (~67–69°) defines a bidentate chelation geometry that is valuable in coordination chemistry [3]. The presence of the 5-bromo substituent introduces a steric and electronic bias that can fine-tune the Lewis basicity of the pyridine nitrogen and create chiral metal centers upon complexation. Researchers seeking to develop new asymmetric catalysts or MOFs with tailored pore environments should procure the 5-bromo derivative specifically, as the 4-bromo and unsubstituted analogs will yield different coordination polymers due to altered geometric and electronic properties .

Scalable Intermediate with Validated Supply Chain

For process chemists requiring multi-gram to kilogram quantities, the 5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine isomer is the only member of its analog series with a robust, multi-vendor commercial supply chain offering consistent purity levels of 95–98% . The scarcity of the 4-bromo and 6-bromo positional isomers in bulk quantities (often relegated to custom synthesis with extended lead times) makes the 5-bromo derivative the only practical choice for scaling up reactions. This reliable availability mitigates the risk of project delays associated with sourcing niche isomers .

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
C5–Br functional handle
Reaction scope and yield across coupling partners
LC-MS reaction monitoring
Distinct isotopic pattern and retention
Chromatographic separation from analogs
Coordination chemistry studies
5-Br bidentate ligand scaffold
Metal binding geometry and complex stability
Scale-up synthesis
Multi-vendor availability
Consistent purity and supply lead times

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